2-Acetamidopent-4-ynoic acid

Description

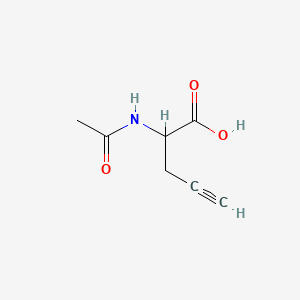

2-Acetamidopent-4-ynoic acid is a synthetic amino acid derivative featuring an acetamido group (-NHCOCH₃) at the second carbon and a terminal alkyne (-C≡CH) at the fourth position of a pentanoic acid backbone. Its molecular formula is C₇H₉NO₃, with a molar mass of 155.15 g/mol.

Properties

IUPAC Name |

2-acetamidopent-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3-4-6(7(10)11)8-5(2)9/h1,6H,4H2,2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVVXALGBMOHKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC#C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10945913 | |

| Record name | 2-[(1-Hydroxyethylidene)amino]pent-4-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23234-80-2 | |

| Record name | N-Acetylpropargylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023234802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(1-Hydroxyethylidene)amino]pent-4-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetamidopent-4-ynoic acid can be synthesized through the Erlenmeyer–Plöchl azlactone and amino acid synthesis . This method involves the transformation of an N-acyl glycine to various amino acids via an oxazolone intermediate. The process typically includes the cyclization of hippuric acid in the presence of acetic anhydride, followed by condensation with benzaldehyde and sodium acetate to form an azlactone. This intermediate can then be reduced to yield the desired amino acid derivative.

Industrial Production Methods: While specific industrial production methods for 2-Acetamidopent-4-ynoic acid are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may be optimized for higher yields and purity through controlled reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions: 2-Acetamidopent-4-ynoic acid undergoes various chemical reactions, including:

Oxidation: The propargyl group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to yield different derivatives.

Substitution: The acetyl and propargyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amino acid derivatives.

Scientific Research Applications

2-Acetamidopent-4-ynoic acid has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and intermediates.

Biology: The compound is used in studies related to amino acid metabolism and enzyme inhibition.

Industry: 2-Acetamidopent-4-ynoic acid is utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-Acetamidopent-4-ynoic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of proline dehydrogenase, a mitochondrial inner membrane flavoprotein critical for cancer cell survival . By inhibiting this enzyme, 2-Acetamidopent-4-ynoic acid induces the mitochondrial unfolded protein response, leading to the upregulation of mitochondrial chaperones and proteases. This mechanism is independent of its anticancer activity and may also have neuroprotective effects.

Comparison with Similar Compounds

Key Observations :

- The analogue’s methyl group increases molar mass by 16.04 g/mol compared to the target compound.

- The alkyne in 2-acetamidopent-4-ynoic acid likely enhances reactivity in cycloaddition reactions (e.g., Huisgen click chemistry) relative to the enoic acid’s double bond, which is more suited for hydrogenation or epoxidation .

Reactivity and Stability

- Alkyne vs. Alkene Reactivity: Terminal alkynes undergo rapid copper-catalyzed azide-alkyne cycloaddition (CuAAC), while alkenes require alternative reactions like epoxidation or dihydroxylation. This makes the ynoic acid more versatile in synthetic applications.

Biological Activity

2-Acetamidopent-4-ynoic acid (also known as 2-Aminopent-4-ynoic acid) is a synthetic amino acid with potential applications in pharmaceuticals and biochemistry. Its unique structure, characterized by an alkyne functional group, contributes to its biological activity, making it a subject of interest in various research studies.

- Molecular Formula : CHNO

- Molecular Weight : 113.115 g/mol

- Melting Point : 232 °C

- Boiling Point : 272.1 °C at 760 mmHg

- Density : 1.2 g/cm³

The biological activity of 2-acetamidopent-4-ynoic acid is attributed to its ability to interact with various biological pathways. It has been shown to inhibit certain enzymes involved in metabolic processes, which can lead to therapeutic effects in conditions such as cancer and inflammation.

Biological Activity Overview

The compound exhibits several biological activities, including:

- Antitumor Activity : Studies have indicated that 2-acetamidopent-4-ynoic acid can inhibit the growth of specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory pathways, potentially reducing the severity of inflammatory diseases.

Antitumor Studies

A notable study investigated the effects of 2-acetamidopent-4-ynoic acid on human cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 50 µM, with IC50 values indicating potent antitumor activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 45 | Induction of apoptosis |

| MCF7 (Breast) | 30 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 60 | Inhibition of proliferation |

Anti-inflammatory Studies

In a separate investigation, the compound's impact on inflammatory cytokine production was assessed. The findings suggested that treatment with 2-acetamidopent-4-ynoic acid led to decreased levels of TNF-alpha and IL-6 in stimulated macrophages.

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Compound (10 µM) | 80 | 100 |

| Compound (50 µM) | 40 | 50 |

Pharmacological Applications

Given its biological activities, 2-acetamidopent-4-ynoic acid is being explored for potential applications in:

- Cancer Therapy : As a lead compound for developing new anticancer agents.

- Anti-inflammatory Drugs : For treating chronic inflammatory diseases.

- Metabolic Disorders : Its role in metabolic pathways may provide insights into therapies for metabolic syndromes.

Q & A

Q. Q1. What are the established synthetic pathways for 2-acetamidopent-4-ynoic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves coupling acetyl-protected amines with propargyl derivatives under palladium-catalyzed cross-coupling conditions. For example, Sonogashira coupling has been employed with iodinated acetamide precursors and terminal alkynes. Yield optimization requires precise control of catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%), base (e.g., triethylamine), and reaction temperature (60–80°C). Solvent polarity (DMF vs. THF) significantly impacts reaction kinetics due to intermediate stabilization . Post-synthesis purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product from byproducts like homocoupled alkyne impurities.

Q. Q2. How can researchers validate the structural integrity of synthesized 2-acetamidopent-4-ynoic acid?

Methodological Answer: Multi-spectral characterization is essential:

- NMR :

- ¹H NMR : Diagnostic signals include the acetyl methyl group (δ 2.1–2.3 ppm), the alkyne proton (δ 2.5–3.0 ppm), and amide NH (δ 6.8–7.2 ppm, broad).

- ¹³C NMR : Confirm the alkyne carbons (δ 70–80 ppm) and carbonyl groups (amide C=O at δ 170–175 ppm).

- IR : Stretch frequencies for amide C=O (~1650 cm⁻¹) and alkyne C≡C (~2100 cm⁻¹) should align with literature values.

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 182.1) and purity (>95%) .

Q. Q3. What stability considerations are critical for handling 2-acetamidopent-4-ynoic acid in aqueous solutions?

Methodological Answer: The compound is prone to hydrolysis under acidic or alkaline conditions due to the labile amide bond. Stability studies should:

- Use buffered solutions (pH 6–7) to minimize degradation.

- Monitor degradation via UV-Vis spectroscopy (λ_max ~260 nm) over 24–72 hours.

- Store lyophilized samples at –20°C under inert gas (argon) to prevent oxidation of the alkyne moiety .

Advanced Research Questions

Q. Q4. How can computational modeling (e.g., DFT) predict the reactivity of 2-acetamidopent-4-ynoic acid in click chemistry applications?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states in copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key parameters:

- Frontier Molecular Orbitals : The HOMO-LUMO gap of the alkyne group indicates susceptibility to nucleophilic attack.

- Solvent Effects : Implicit solvent models (e.g., PCM for water) adjust activation energies for aqueous vs. organic reactions.

- Validation: Compare computed activation energies (~25–30 kcal/mol) with experimental kinetics (e.g., pseudo-first-order rate constants). Discrepancies >10% suggest missing steric or electronic factors in the model .

Q. Q5. How should researchers resolve contradictions in reported bioactivity data for 2-acetamidopent-4-ynoic acid derivatives?

Methodological Answer: Contradictions often arise from assay variability or impurity artifacts. A systematic approach includes:

- Reproducibility Checks : Replicate assays across independent labs using standardized protocols (e.g., MIC tests for antimicrobial activity).

- Batch Analysis : Compare HPLC traces and bioactivity of different synthetic batches to rule out impurity-driven effects.

- Meta-Analysis : Pool data from multiple studies (e.g., using PRISMA guidelines) to identify trends obscured by small sample sizes. Significant outliers should trigger re-examination of experimental conditions (e.g., cell line viability, solvent DMSO concentration) .

Q. Q6. What strategies optimize the regioselectivity of 2-acetamidopent-4-ynoic acid in multicomponent reactions?

Methodological Answer: Regioselectivity in Ugi or Passerini reactions is controlled by:

- Steric Effects : Bulky isocyanides (e.g., tert-butyl) favor addition to the less hindered alkyne terminus.

- Electronic Effects : Electron-withdrawing groups on the acetamide moiety direct nucleophilic attack to the β-carbon.

- Catalyst Design : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysts (e.g., Jacobsen’s thiourea) can achieve enantiomeric excess >90%. Monitor outcomes via chiral HPLC (e.g., Chiralpak IA column) .

Experimental Design & Data Analysis

Q. Q7. How to design a robust kinetic study for 2-acetamidopent-4-ynoic acid degradation under physiological conditions?

Methodological Answer:

- Variables : pH (5.0–7.4), temperature (25–37°C), and ionic strength (0.1–0.5 M NaCl).

- Sampling Intervals : Collect aliquots at t = 0, 1, 2, 4, 8, 24 hours for HPLC analysis.

- Modeling : Fit degradation data to first-order kinetics (ln[C] vs. time). Use Arrhenius plots to extrapolate shelf-life at 4°C .

Q. Q8. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

Methodological Answer:

- Nonlinear Regression : Fit sigmoidal curves (Hill equation) to IC₅₀ data using software like GraphPad Prism.

- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons).

- QC Metrics : Report R² values, confidence intervals, and p-values. Exclude outliers via Grubbs’ test (α = 0.05) .

Data Presentation & Reproducibility

Q. Q9. How to present conflicting spectral data in publications without compromising clarity?

Methodological Answer:

- Supplementary Materials : Include raw NMR/FTIR spectra for peer review.

- Annotated Figures : Highlight key peaks and annotate unexpected signals (e.g., solvent artifacts at δ 1.9 ppm in DMSO-d6).

- Transparency Statements : Disclose instrument calibration dates and sample preparation details (e.g., drying time under vacuum) .

Q. Q10. What steps ensure reproducibility in scaled-up synthesis of 2-acetamidopent-4-ynoic acid?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.